4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate
Description
Overview of Heterocyclic Chemistry in Drug Discovery and Development
Heterocyclic chemistry is a cornerstone of modern drug development, offering a vast chemical space for the design of molecules with tailored pharmacological profiles. rroij.commdpi.com These cyclic compounds, which contain at least one atom other than carbon within their ring structure, are prevalent in both natural products and synthetic drugs. mdpi.comrroij.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties that influence a molecule's reactivity, solubility, and capacity for biological interactions. rroij.comisres.org Nitrogen-containing heterocycles, for instance, are particularly common in pharmaceuticals due to their ability to form hydrogen bonds and participate in crucial interactions with proteins and enzymes. rroij.com
Among the myriad of heterocyclic systems, thiadiazoles have garnered significant attention in medicinal chemistry. benthamdirect.comnih.gov This five-membered ring system containing sulfur and nitrogen atoms is a key pharmacophore in a number of clinically used drugs. benthamdirect.comsphinxsai.com The thiadiazole nucleus is valued for its metabolic stability and its ability to act as a bioisostere for other functional groups, enhancing the pharmacokinetic properties of a drug candidate. nih.govsphinxsai.com
Thiadiazole exists in four isomeric forms, distinguished by the arrangement of the sulfur and two nitrogen atoms within the five-membered ring. isres.orgbenthamdirect.comwikipedia.org These isomers are:
1,2,3-Thiadiazole
1,2,4-Thiadiazole
Each isomer possesses distinct electronic and steric properties, which in turn influences its biological activity and potential applications in drug design. isres.orgresearchgate.net The 1,3,4-thiadiazole isomer is particularly well-represented in marketed drugs, including antimicrobials and diuretics. benthamdirect.comdntb.gov.ua The 1,2,5-thiadiazole ring is a planar, aromatic system. thieme-connect.de
Table 1: Isomeric Forms of Thiadiazole
| Isomer | Molecular Formula | Key Structural Feature |
|---|---|---|
| 1,2,3-Thiadiazole | C₂H₂N₂S | Adjacent nitrogen atoms at positions 2 and 3. |
| 1,2,4-Thiadiazole | C₂H₂N₂S | Nitrogen atoms separated by a carbon atom. |
| 1,2,5-Thiadiazole | C₂H₂N₂S | Nitrogen atoms separated by a sulfur atom. |
| 1,3,4-Thiadiazole | C₂H₂N₂S | Nitrogen atoms at positions 3 and 4. |
The 1,2,5-thiadiazole scaffold is a subject of growing interest in medicinal chemistry due to its diverse pharmacological potential. benthamdirect.com Derivatives of 1,2,5-thiadiazole have been investigated for a range of biological activities. thieme-connect.debenthamdirect.com For instance, the commercially successful drug Timolol, used for treating glaucoma, features a 1,2,5-thiadiazole ring system. thieme-connect.de Furthermore, compounds incorporating this moiety have been explored as muscarinic receptor agonists and antagonists, with potential applications in the treatment of Alzheimer's disease. thieme-connect.de The synthesis and biological activities of 1,2,5-thiadiazole derivatives continue to be an active area of research. benthamdirect.comresearchgate.net
The nitrobenzoate functional group is another key component of the title compound, contributing significantly to its chemical properties and potential biological activity. This moiety consists of a benzene (B151609) ring substituted with both a nitro group and a benzoate (B1203000) ester.
Benzoate esters are widely utilized in medicinal chemistry, often serving as prodrugs to improve the bioavailability of a parent drug. nih.govresearchgate.net A prodrug is an inactive or less active molecule that is converted into the active form in the body, typically through enzymatic or chemical transformation. nih.gov Esterification of a drug can enhance its lipophilicity, facilitating its absorption and transport across biological membranes. nih.govresearchgate.net Once inside the target cell or tissue, endogenous esterases can hydrolyze the ester bond, releasing the active therapeutic agent. nih.govacs.org This strategy has been successfully employed to improve the delivery and efficacy of various drugs. google.com
Importance of Nitrobenzoate Functionality in Organic and Medicinal Chemistry
Rationale for the Conjugation of Morpholine-Substituted Thiadiazole and Nitrobenzoate Moieties
The conjugation of a morpholine-substituted thiadiazole with a nitrobenzoate moiety to form 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate (B1230335) is predicated on the principles of molecular hybridization, aiming to harness the distinct properties of each component within a single chemical entity.
Synergistic Potential of Hybrid Molecular Architectures
In the context of 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate, the thiadiazole core, often associated with a variety of biological targets, is combined with the nitrobenzoate group, a known pharmacophore with antimicrobial and enzyme-inhibitory potential. The morpholine (B109124) substituent can further modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, which can influence its pharmacokinetic profile.
Hypothesis on Enhanced or Novel Biological Activities of the Conjugate
The conjugation of the morpholino-thiadiazole and nitrobenzoate moieties is hypothesized to result in a molecule with either enhanced potency in a known area of activity for one of the parent molecules or entirely novel biological activities. For instance, the combination of a thiadiazole derivative with a nitroaromatic compound could lead to a potent antimicrobial agent. Studies on hybrid compounds incorporating a 5-(nitroaryl)-1,3,4-thiadiazol-2-yl group have shown potent activity against various bacteria.
The morpholino group, a common substituent in medicinal chemistry, can influence the molecule's interaction with biological targets and improve its drug-like properties. The ester linkage in this compound is a key feature, as it can be susceptible to hydrolysis by esterases in vivo, potentially leading to the controlled release of the active thiadiazole and nitrobenzoic acid moieties.
Current State of Research on 4-Morpholino-1,2,5-thiadiazole Derivatives and 4-Nitrobenzoic Acid Esters
While direct research on this compound is not extensively documented in publicly available literature, a significant body of research exists for its constituent parts and related hybrid structures.
The synthesis of the precursor, 4-morpholino-1,2,5-thiadiazol-3-ol, has been described, typically involving the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) with a hydroxide (B78521) source. The starting material, 3-chloro-4-morpholino-1,2,5-thiadiazole, can be synthesized from morpholine and 3,4-dichloro-1,2,5-thiadiazole (B139948). The subsequent esterification of 4-morpholino-1,2,5-thiadiazol-3-ol with 4-nitrobenzoyl chloride would be a standard synthetic step to yield the target compound.
Research into hybrid molecules containing both thiadiazole and nitroaromatic moieties has shown promising results, particularly in the development of antimicrobial agents. For example, a series of gatifloxacin (B573) analogues containing a nitroaryl-1,3,4-thiadiazole moiety exhibited potent inhibitory activity against Gram-positive bacteria.
Below are data tables summarizing the antimicrobial activity of related thiadiazole-nitroaromatic hybrid compounds, illustrating the potential of this class of molecules.
Table 1: Antimicrobial Activity of Nitroaryl-Thiadiazole-Gatifloxacin Hybrids
| Compound | R Group on Thiadiazole | S. epidermidis MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. faecalis MIC (µg/mL) | M. luteus MIC (µg/mL) |
| 6a | 5-Nitrofuran-2-yl | 0.0078 | 0.0039 | 0.125 | 0.125 |
| 6b | 5-Nitrothiophen-2-yl | 0.062 | 0.031 | 0.5 | 0.5 |
| 6c | 1-Methyl-5-nitro-1H-imidazol-2-yl | 0.062 | 0.031 | 1 | 0.5 |
| Gatifloxacin | - | 0.125 | 0.062 | 0.5 | 0.25 |
Data sourced from a study on nitroaryl thiadiazole-gatifloxacin hybrids.
Table 2: In Vitro Antibacterial Activity of 2-(5-Nitro-2-heteroaryl)-1,3,4-thiadiazole Derivatives
| Compound | Heteroaryl Group | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| 6a | 5-Nitro-2-furyl | 1 | <0.5 | <0.5 |
| 6b | 5-Nitro-2-thienyl | 2 | 1 | 1 |
| 6d | 1-Methyl-5-nitro-1H-imidazol-2-yl | 1 | 1 | 0.5 |
| Ciprofloxacin | - | 0.5 | 0.25 | 0.125 |
Data extracted from research on 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives.
These findings underscore the potential of combining thiadiazole and nitroaromatic systems to generate potent antimicrobial agents. The specific biological profile of this compound would require dedicated experimental evaluation to ascertain its activities and potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c18-13(9-1-3-10(4-2-9)17(19)20)22-12-11(14-23-15-12)16-5-7-21-8-6-16/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCIABAARRBESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178000 | |
| Record name | 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501104-17-2 | |
| Record name | 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501104-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 4 Morpholino 1,2,5 Thiadiazol 3 Yl 4 Nitrobenzoate
Precursor Synthesis
Synthesis of the 4-Morpholino-1,2,5-thiadiazol-3-ol Moiety
The synthesis of this heterocyclic component involves creating the 1,2,5-thiadiazole (B1195012) ring and incorporating the morpholine (B109124) and hydroxyl functional groups.
The primary established route to 4-morpholino-1,2,5-thiadiazol-3-ol, also known as 3-hydroxy-4-morpholino-1,2,5-thiadiazole, proceeds through a chloro-substituted intermediate. chemicalbook.comnih.gov This multi-step process begins with the reaction of 3,4-dichloro-1,2,5-thiadiazole (B139948) with morpholine.
The reaction involves the nucleophilic substitution of one of the chlorine atoms on the thiadiazole ring by the secondary amine of morpholine. This process is typically carried out by heating the reactants, where morpholine is added to a flask and heated before the dropwise addition of 3,4-dichloro-1,2,5-thiadiazole. chemicalbook.com The resulting intermediate is 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689). chemicalbook.com This intermediate is then converted to the final hydroxyl compound, 4-morpholino-1,2,5-thiadiazol-3-ol. chemicalbook.com This precursor is noted as a key intermediate in the synthesis of the beta-blocker drug, Timolol. google.comgoogle.com
Table 1: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
| Starting Materials | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3,4-Dichloro-1,2,5-thiadiazole, Morpholine | Heated to 110°C with stirring for 2 hours | 3-Chloro-4-morpholino-1,2,5-thiadiazole | 87.9% | chemicalbook.com |
Beyond the established route, general methods for the synthesis of the 1,2,5-thiadiazole ring system can be adapted. A notable alternative involves the annulation (ring-forming) reaction of ortho-diamines with sulfur monochloride (S₂Cl₂) to construct the chemicalbook.comwikipedia.orgprepchem.comthiadiazole ring fused to another ring system, such as pyridine (B92270) or benzene (B151609). researchgate.net While this method is demonstrated for fused systems, the underlying principle of using a sulfur source like S₂Cl₂ represents a fundamental approach to forming the thiadiazole heterocycle. researchgate.net The development of general synthetic systems for 1,2,5-thiadiazoles provides a toolkit of reactions that could potentially be modified for the synthesis of specifically substituted derivatives. acs.org
Synthesis of the 4-Nitrobenzoic Acid Moiety and its Activated Derivatives
The second key precursor is 4-nitrobenzoic acid, which must be synthesized and then "activated" to facilitate the final esterification reaction.
4-Nitrobenzoic acid can be prepared through several oxidative or nitration pathways. A prevalent industrial method is the oxidation of 4-nitrotoluene, which can be achieved using various oxidizing agents such as oxygen or dichromate. wikipedia.org Other strong oxidizing agents like potassium permanganate (B83412) are also effective. liskonchem.com
Alternative synthetic routes include the oxidation of other substituted precursors. For instance, 4-nitroacetophenone can be oxidized using nitric acid in the presence of a catalyst like ammonium (B1175870) metavanadate to yield 4-nitrobenzoic acid. google.com Another approach involves the oxidation of benzylic ketones with cerium(IV) ammonium nitrate (B79036) (CAN) in acetic acid. researchgate.net Direct nitration of benzoic acid is generally considered inefficient for producing the 4-nitro isomer, as it predominantly yields the 3-nitrobenzoic acid isomer. google.com
Table 2: Selected Synthetic Routes to 4-Nitrobenzoic Acid
| Precursor | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 4-Nitrotoluene | Oxidation with oxygen or dichromate | 4-Nitrobenzoic acid | wikipedia.org |
| 4-Nitrotoluene | Oxidation with potassium permanganate under alkaline conditions | 4-Nitrobenzoic acid | liskonchem.com |
| 4-Nitroacetophenone | Aqueous nitric acid with ammonium metavanadate catalyst, reflux | 4-Nitrobenzoic acid | google.com |
| Benzyl ketones | Cerium(IV) ammonium nitrate (CAN) in acetic acid | Benzoic acids (including 4-nitrobenzoic acid) | researchgate.net |
To form the final ester, the carboxylic acid group of 4-nitrobenzoic acid is typically converted into a more reactive derivative, most commonly an acid chloride. The synthesis of 4-nitrobenzoyl chloride is a standard procedure in organic chemistry.
This conversion is readily achieved by treating 4-nitrobenzoic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). tandfonline.comorgsyn.org Refluxing 4-nitrobenzoic acid with an excess of thionyl chloride is reported to produce the acid chloride in near-quantitative yields. tandfonline.com Alternatively, heating 4-nitrobenzoic acid with phosphorus pentachloride also effectively yields 4-nitrobenzoyl chloride, which can then be purified by distillation under reduced pressure or by crystallization. prepchem.comorgsyn.org The resulting 4-nitrobenzoyl chloride is a highly reactive species poised for the subsequent esterification with the heterocyclic alcohol. sigmaaldrich.commerckmillipore.com
Table 3: Reagents for the Synthesis of 4-Nitrobenzoyl Chloride
| Starting Material | Reagent | General Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Reflux with excess reagent | 4-Nitrobenzoyl chloride | tandfonline.comorgsyn.org |
| 4-Nitrobenzoic acid | Phosphorus pentachloride (PCl₅) | Heating on a water bath | 4-Nitrobenzoyl chloride | prepchem.comorgsyn.org |
Esterification Methodologies for Conjugation
The crucial step in the synthesis of the target compound is the conjugation of 4-morpholino-1,2,5-thiadiazol-3-ol with 4-nitrobenzoic acid. This is achieved through various esterification methods, each with its own set of advantages and specific applications.
Direct esterification typically involves the reaction of the alcohol precursor, 4-morpholino-1,2,5-thiadiazol-3-ol, with an activated form of 4-nitrobenzoic acid, most commonly 4-nitrobenzoyl chloride. This acid chloride is highly reactive, facilitating the nucleophilic attack by the hydroxyl group of the thiadiazole. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is critical and is often an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to avoid side reactions.
A typical reaction setup would involve dissolving the 4-morpholino-1,2,5-thiadiazol-3-ol and the base in the chosen solvent, followed by the slow addition of 4-nitrobenzoyl chloride at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred until completion.
An alternative to using highly reactive acid chlorides is the use of coupling agents to facilitate the esterification between 4-morpholino-1,2,5-thiadiazol-3-ol and 4-nitrobenzoic acid. This approach is often milder and can be advantageous when dealing with sensitive substrates. The Steglich esterification is a prominent example of this methodology. wikipedia.orgorganic-chemistry.orgnih.gov
In a Steglich esterification, a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), is used as the condensing agent. nih.gov The reaction is typically catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org The carboxylic acid (4-nitrobenzoic acid) first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (4-morpholino-1,2,5-thiadiazol-3-ol), leading to the formation of the desired ester. DMAP accelerates the reaction by forming a more reactive acylpyridinium intermediate. organic-chemistry.org
This method is often carried out at room temperature in aprotic solvents like dichloromethane. organic-chemistry.org A significant advantage of this method is its mild reaction conditions; however, a drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and needs to be removed by filtration. wikipedia.org
The efficiency of the esterification reaction is highly dependent on the careful optimization of various parameters, including the choice of solvent, reaction temperature, and the type and amount of catalyst used. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts.
Solvents: The choice of solvent can significantly influence the reaction rate and outcome. For direct esterification with acid chlorides, aprotic solvents such as dichloromethane, chloroform, and tetrahydrofuran are preferred. In coupling reactions, polar aprotic solvents are generally used. wikipedia.org The solubility of the reactants and the compatibility of the solvent with the reaction conditions are key considerations.
Temperature: The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts and decomposition of the reactants or product. Many esterification reactions are initiated at a lower temperature (e.g., 0 °C) to manage the initial exothermic phase and then allowed to proceed at room temperature. organic-chemistry.org In some cases, gentle heating may be required to drive the reaction to completion.
Catalysts: In methods employing coupling agents, the role of the catalyst is crucial. DMAP is a highly effective catalyst for Steglich esterification, significantly accelerating the reaction. organic-chemistry.orgorganic-chemistry.org The amount of catalyst used is also important, as too much can lead to side reactions, while too little will result in a sluggish reaction. For direct esterification with acid chlorides, the base (e.g., pyridine, triethylamine) acts as a catalyst and a scavenger for the acid byproduct.
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate (B1230335)
| Parameter | Variation | Rationale | Expected Outcome |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) | Good solubility for reactants, inert. | High yield, clean reaction. |
| Tetrahydrofuran (THF) | Alternative aprotic solvent. | May influence reaction rate. | |
| Acetonitrile (ACN) | Polar aprotic solvent. | Potential for different side products. | |
| Temperature | 0 °C to Room Temp | Controls initial exothermicity. | Good balance of reaction rate and selectivity. |
| Room Temperature | Simpler experimental setup. | May lead to more byproducts. | |
| 50 °C | To drive sluggish reactions. | Risk of decomposition. | |
| Catalyst (for coupling) | DMAP (5 mol%) | Standard catalytic amount. | Efficient reaction. |
| DMAP (10 mol%) | Increased catalyst loading. | Faster reaction, potential for side reactions. | |
| No Catalyst | Baseline for comparison. | Very slow or no reaction. |
Purification and Isolation Techniques
Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.
Column chromatography is a widely used technique for the purification of organic compounds. The choice of the stationary phase and the mobile phase (eluent) is critical for achieving good separation. For a moderately polar compound like 4-morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate, silica (B1680970) gel is a common choice for the stationary phase.
The mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).
Table 2: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Application |
|---|---|---|
| Hexane / Ethyl Acetate (9:1) | Low | Elution of non-polar impurities. |
| Hexane / Ethyl Acetate (7:3) | Medium | Elution of the target compound. |
| Hexane / Ethyl Acetate (1:1) | High | Elution of more polar impurities. |
| Dichloromethane / Methanol (98:2) | Medium-High | Alternative system for better separation if needed. |
Recrystallization is a powerful technique for purifying solid compounds. The principle of recrystallization is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
For a compound containing aromatic and nitro functional groups, solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane could be suitable for recrystallization. rochester.edu The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Table 3: Potential Solvents for Recrystallization
| Solvent/Solvent System | Rationale | Procedure |
|---|---|---|
| Ethanol | Good solvating power for polar and aromatic compounds at high temperatures. | Dissolve in hot ethanol, cool slowly to induce crystallization. |
| Ethyl Acetate / Hexane | A polar/non-polar mixture allowing for fine-tuning of solubility. | Dissolve in a minimum of hot ethyl acetate, add hexane until turbidity appears, then cool. |
| Toluene | Good for aromatic compounds. | Dissolve in hot toluene, allow to cool. |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.
1H NMR for Proton Environment Analysis
A hypothetical 1H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate (B1230335), one would expect to observe distinct signals for the protons on the morpholine (B109124) ring and the 4-nitrobenzoate aromatic ring. The morpholine protons would likely appear as two multiplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The protons on the 4-nitrobenzoate ring would be expected to appear in the aromatic region of the spectrum, likely as two doublets due to the para-substitution pattern. However, without experimental data, the exact chemical shifts (δ) and coupling constants (J) cannot be reported.
13C NMR for Carbon Backbone Elucidation
The 13C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. One would anticipate signals corresponding to the carbons of the morpholine ring, the 1,2,5-thiadiazole (B1195012) ring, the ester carbonyl group, and the 4-nitrobenzoate aromatic ring. The chemical shifts would be indicative of the electronic environment of each carbon atom. For instance, the ester carbonyl carbon would appear significantly downfield. No recorded spectra are available to populate a data table.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are instrumental in assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the morpholine and nitrobenzoate fragments.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which would be crucial for confirming the connectivity between the 1,2,5-thiadiazole ring, the morpholine moiety, and the 4-nitrobenzoate ester group. No 2D NMR studies for this compound have been published.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Characteristic Functional Group Vibrations
A theoretical IR spectrum of 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate would be expected to show several key absorption bands:
Ester Carbonyl (C=O) Stretch: A strong band, typically in the region of 1720-1740 cm⁻¹.
Nitro (NO₂) Stretching: Two strong bands, one symmetric and one asymmetric, usually found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Thiadiazole Ring Vibrations: These would appear in the fingerprint region and are characteristic of the heterocyclic ring structure.
Morpholine C-O-C and C-N-C Vibrations: Stretching vibrations for the ether and amine functionalities within the morpholine ring would be expected, typically in the 1000-1300 cm⁻¹ region. Without experimental data, a table of observed frequencies cannot be compiled.
3.3.1. High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination3.3.2. Fragmentation Pattern Analysis for Structural Confirmation3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy3.4.1. Electronic Transitions and Chromophore Analysis3.5. X-ray Crystallography for Solid-State Structure Determination
Further research and publication of data for this compound are required before a scientifically accurate article detailing its specific spectroscopic and structural properties can be composed.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. DFT methods are frequently used to investigate the geometry, electronic structure, and vibrational spectra of heterocyclic and nitroaromatic compounds.
The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum energy. For 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate (B1230335), calculations would likely employ a functional such as B3LYP with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. scholarsresearchlibrary.com
The optimization would reveal the spatial arrangement of the morpholine (B109124) ring, the planar 1,2,5-thiadiazole (B1195012) ring, and the 4-nitrobenzoate group. The electronic structure analysis resulting from this calculation describes the distribution of electrons within the molecule, highlighting the influence of the electron-donating morpholino group and the strongly electron-withdrawing nitrobenzoate moiety.
Table 1: Predicted Optimized Geometrical Parameters for Key Structural Features Note: These are representative values based on DFT studies of analogous structures and not from a direct calculation on the title compound.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | N-O (nitro) | ~1.22 Å |
| Bond Length | C-N (thiadiazole-morpholine) | ~1.38 Å |
| Bond Angle | O-C-O (ester) | ~125° |
| Dihedral Angle | Thiadiazole-Nitrobenzoate Plane | Non-coplanar |
Following successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. scholarsresearchlibrary.com The predicted vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. This theoretical spectrum is invaluable for interpreting and assigning peaks in experimentally recorded spectra.
For 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate, key predicted vibrations would include the characteristic asymmetric and symmetric stretches of the nitro (NO₂) group, the strong carbonyl (C=O) stretch of the ester, C-N and C-O stretches associated with the morpholine ring, and various vibrations characteristic of the 1,2,5-thiadiazole and benzene (B151609) rings.
Table 2: Predicted Prominent Vibrational Frequencies and Their Assignments Note: These are representative values based on DFT studies of analogous structures and not from a direct calculation on the title compound.
| Frequency (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~1730-1750 | ν(C=O) | Ester carbonyl stretching |
| ~1520-1540 | ν_as(NO₂) | Asymmetric nitro group stretching |
| ~1340-1360 | ν_s(NO₂) | Symmetric nitro group stretching |
| ~1590-1610 | ν(C=C) | Aromatic ring stretching |
| ~1250-1280 | ν(C-O) | Ester C-O stretching |
| ~1100-1120 | ν(C-N) | Morpholine C-N stretching |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. sapub.org
In this compound, the HOMO is expected to be localized primarily on the electron-rich morpholino-thiadiazole portion of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrobenzoate ring. researchgate.net This separation of frontier orbitals suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation.
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
Table 3: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices Note: These values are illustrative and represent plausible results from a DFT calculation.
| Parameter | Symbol | Formula | Illustrative Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.8 eV |
| LUMO Energy | ELUMO | - | -2.5 eV |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.3 eV |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.65 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.15 eV |
| Electrophilicity Index | ω | χ² / (2η) | 5.03 eV |
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. youtube.com The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). youtube.com Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These are the most electronegative regions and represent likely sites for interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net
Positive Potential (Blue): Located around the hydrogen atoms of the aromatic ring and potentially associated with the electron-deficient thiadiazole ring system. nih.gov These areas are susceptible to attack by nucleophiles.
Quantum Chemical Descriptors and Reactivity Predictions
The quantum chemical descriptors derived from FMO analysis (Table 3) provide a quantitative basis for predicting the molecule's reactivity. ymerdigital.com A high electrophilicity index (ω), for instance, suggests the molecule will act as a good electrophile in reactions. Chemical hardness (η) and softness (S) are related to the molecule's stability and polarizability; hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive. These descriptors are fundamental in developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with biological activity or chemical reactivity. ymerdigital.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein or enzyme. researchgate.net This method is crucial in drug discovery for screening potential drug candidates. researchgate.net
A molecular docking study of this compound would involve:
Selecting a relevant protein target.
Obtaining the 3D crystal structure of the protein (e.g., from the Protein Data Bank).
Computationally placing the optimized structure of the ligand into the protein's active site.
Using a scoring function to estimate the binding affinity, typically reported in kcal/mol, where a more negative value indicates stronger binding. uowasit.edu.iq
The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and amino acid residues in the active site. mdpi.com For example, the nitro and ester oxygen atoms could act as hydrogen bond acceptors. Following docking, molecular dynamics (MD) simulations could be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions.
Table 4: Illustrative Molecular Docking Results Against a Hypothetical Protein Target Note: This data is purely illustrative to demonstrate the output of a molecular docking experiment.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | Lys72 | Hydrogen Bond (with Nitro O) |
| Phe145 | π-π Stacking (with Nitrobenzoate Ring) | ||
| Hypothetical Hydrolase B | -7.9 | Ser101 | Hydrogen Bond (with Ester C=O) |
| Val120 | Hydrophobic Interaction (with Morpholine Ring) |
Synthesis of Analogs and Structure Activity Relationship Sar Studies
Design Principles for Analog Synthesis
The morpholine (B109124) ring is a common feature in many drugs, often included to enhance aqueous solubility and provide a key interaction point through its oxygen (hydrogen bond acceptor) and nitrogen (weak base) atoms. nih.gov Its modification can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. acs.org
Ring Substitution: Introducing small alkyl groups (e.g., methyl) on the morpholine ring can explore steric tolerance in the binding pocket and may improve metabolic stability.
Bioisosteric Replacement: The morpholine ring can be replaced with other six-membered heterocycles to probe the importance of its specific heteroatoms. Common bioisosteres include piperidine (B6355638) (removes the oxygen), thiomorpholine (B91149) (replaces oxygen with sulfur, increasing lipophilicity), and piperazine (B1678402) (adds a second nitrogen, offering another point for substitution or interaction). Comparing a morpholino-derivative with a piperidino-analog can show varied biological activity. taylorandfrancis.com
Conformational Constraint: The use of bridged morpholines, such as those with an ethylene (B1197577) bridge, can lock the ring into a specific conformation. e3s-conferences.org This reduces conformational flexibility, which can lead to higher binding affinity if the locked conformation is the bioactive one, and can also decrease lipophilicity. nih.gov
The 1,2,5-thiadiazole (B1195012) ring is an aromatic heterocycle that is relatively stable and acts as a scaffold. mdpi.com Its electronic properties and potential as a hydrogen bond acceptor can be tuned through substitution. nih.gov
Bioisosteric Ring Replacement: The entire 1,2,5-thiadiazole ring could be replaced with other five-membered aromatic heterocycles like 1,3,4-thiadiazole (B1197879), 1,2,4-thiadiazole, oxadiazole, or triazole to evaluate the role of the specific arrangement of heteroatoms in biological activity. nih.gov
Ester bonds are common in pharmaceuticals, often used in prodrugs to mask polar groups and improve membrane permeability. acs.org However, they are susceptible to hydrolysis by esterase enzymes, which can be a metabolic liability. nih.gov
Bioisosteric Replacement: To improve metabolic stability, the ester linkage (-COO-) can be replaced with more robust bioisosteres. pressbooks.pub An amide bond (-CONH-) is a common replacement, though it alters hydrogen bonding potential and conformational flexibility. nih.gov Other potential replacements include reverse amides, ethers, or stable heterocyclic linkers like 1,3,4-oxadiazoles. nih.govpressbooks.pub
Steric Hindrance: Introducing bulky groups near the ester carbonyl can sterically hinder the approach of esterases, slowing the rate of hydrolysis and increasing the compound's half-life.
The nitroaromatic moiety is a well-known pharmacophore associated with a wide range of biological activities, largely due to its strong electron-withdrawing nature and ability to participate in redox reactions. nih.govmdpi.com
Positional Isomerism: Moving the nitro group from the para (4) position to the meta (3) or ortho (2) position will alter the electronic distribution and geometry of the ring, which can significantly impact binding affinity. The electronic effects of a para-substituent are often correlated with biological activity. nih.gov
Number of Nitro Groups: The addition of a second or third nitro group would further increase the electron-deficient character of the ring but would also increase its potential for toxicity. researchgate.net
Substituent Variation: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -NH₂) allows for a systematic exploration of the electronic requirements for activity. A range of substituents, from halogens to alkyl groups, can also probe steric and hydrophobic interactions. researchgate.net
Systematic Synthesis and Characterization of Analogs
A plausible synthetic route to the parent compound and its analogs would likely start from 3,4-dichloro-1,2,5-thiadiazole (B139948). Nucleophilic aromatic substitution with morpholine would yield 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689). chemicalbook.com Subsequent hydrolysis would provide the key intermediate, 4-morpholino-1,2,5-thiadiazol-3-ol. chemicalbook.com This alcohol can then be acylated with a substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride) to form the final ester product. This modular route allows for the synthesis of a wide array of analogs by simply changing the amine in the first step or the acyl chloride in the final step.
For instance, the synthesis of an analog where the ester is replaced by an amide would involve coupling 4-morpholino-1,2,5-thiadiazol-3-amine with 4-nitrobenzoic acid.
Once synthesized, the structures of all new compounds would be confirmed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure their identity and purity. mdpi.com
| Analog Type | Structural Modification | Key Starting Materials |
|---|---|---|
| Morpholine Moiety | Replacement with Piperidine | 3,4-dichloro-1,2,5-thiadiazole, Piperidine, 4-nitrobenzoyl chloride |
| Thiadiazole Ring | Sulfur oxidation to 1,1-dioxide | 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate (B1230335), m-CPBA |
| Ester Linkage | Replacement with Amide | 4-morpholino-1,2,5-thiadiazol-3-amine, 4-nitrobenzoic acid |
| Nitrobenzoate Ring | Positional Isomer (meta-nitro) | 4-morpholino-1,2,5-thiadiazol-3-ol, 3-nitrobenzoyl chloride |
| Nitrobenzoate Ring | Substituent Change (para-cyano) | 4-morpholino-1,2,5-thiadiazol-3-ol, 4-cyanobenzoyl chloride |
Correlation of Structural Features with Biological and Spectroscopic Properties
Structure-activity relationship studies correlate changes in molecular structure with changes in biological activity and physicochemical properties. Quantitative structure-property relationship (QSPR) models can also be used to correlate structural features with spectroscopic data. doi.org
Biological Properties: Modifications to the morpholine ring are expected to primarily affect solubility and pharmacokinetics. nih.gov Alterations to the ester linkage will directly impact metabolic stability. nih.gov The electronic nature of the substituents on the benzoate (B1203000) ring is likely to be a primary determinant of binding affinity and biological mechanism. nih.gov
Spectroscopic Properties: Structural changes will be reflected in spectroscopic data. For example, oxidation of the thiadiazole sulfur to a 1,1-dioxide is known to shift the ¹³C NMR signals of the ring carbons downfield from the 130–160 ppm range to the 150–170 ppm range. nih.gov The C=O stretch in the IR spectrum for the ester (~1720 cm⁻¹) would be replaced by an amide C=O stretch (~1650 cm⁻¹) in amide analogs. Similarly, the symmetric and asymmetric stretching frequencies of the nitro group in the IR spectrum would shift based on the electronic influence of other ring substituents.
| Structural Modification | Expected Impact on Biological Properties | Expected Impact on Spectroscopic Properties |
|---|---|---|
| Replacing Morpholine with Thiomorpholine | Increase lipophilicity, potentially alter target binding. | Minimal change in NMR/IR, aside from signals for the modified ring. |
| Oxidizing Thiadiazole Sulfur | Increase polarity, alter electronic interactions at target. | Significant downfield shift of thiadiazole ¹³C NMR signals. nih.gov Appearance of strong S=O IR stretches. |
| Replacing Ester with Amide | Increase metabolic stability, introduce H-bond donor capability. | Shift of C=O IR stretch to lower wavenumber; appearance of N-H stretch. |
| Replacing p-NO₂ with p-CN on Benzoate | Maintain electron-withdrawing character, probe steric/shape tolerance. | Disappearance of NO₂ IR stretches, appearance of a C≡N stretch (~2230 cm⁻¹). |
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the 1,2,5-thiadiazole scaffold, such as 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate, QSAR models can elucidate the physicochemical properties that govern their therapeutic effects.
In a typical QSAR study for 1,2,5-thiadiazole analogs, a series of derivatives would be synthesized by modifying the morpholino and nitrobenzoate moieties. The biological activity of these compounds, for instance, their inhibitory concentration (IC50) against a specific enzyme or receptor, would be determined. Subsequently, various molecular descriptors for each analog are calculated. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP).
A multiple linear regression (MLR) analysis is often employed to develop a QSAR model. researchgate.net The goal is to generate an equation that quantitatively describes the relationship between the descriptors and the biological activity. For a hypothetical series of 1,2,5-thiadiazole derivatives, a QSAR model might take the following form:
log(1/IC50) = β0 + β1(LogP) + β2(LUMO) + β3(MR)
Where:
log(1/IC50) represents the biological activity.
LogP is the logarithm of the partition coefficient, representing hydrophobicity.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.
MR is the molar refractivity, a steric descriptor.
β0, β1, β2, and β3 are the regression coefficients.
The quality and predictive power of the QSAR model are assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of the estimate. A robust QSAR model enables the prediction of the biological activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and testing. ymerdigital.com
Hypothetical QSAR Data for 1,2,5-Thiadiazole Analogs
| Compound | LogP | LUMO (eV) | MR (cm³/mol) | Experimental log(1/IC50) | Predicted log(1/IC50) |
| Analog 1 | 2.5 | -1.8 | 85.2 | 5.3 | 5.4 |
| Analog 2 | 3.1 | -2.1 | 92.7 | 5.9 | 5.8 |
| Analog 3 | 2.8 | -1.9 | 88.4 | 5.6 | 5.6 |
| Analog 4 | 3.5 | -2.3 | 98.1 | 6.2 | 6.1 |
| Analog 5 | 2.2 | -1.6 | 80.5 | 5.1 | 5.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov The 1,2,5-thiadiazole core is considered a constrained pharmacophore that can act as a "hydrogen binding domain" and a "two-electron donor system". nih.gov
For a series of active analogs of this compound, a pharmacophore model can be generated based on their common structural features and conformational flexibility. A typical pharmacophore model for this class of compounds might include features such as:
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the morpholino and nitro groups, as well as the nitrogen atoms of the thiadiazole ring.
Hydrogen Bond Donors (HBD): Depending on the modifications, introduced functional groups could act as donors.
Hydrophobic (HY) Regions: The aromatic rings of the thiadiazole and nitrobenzoate moieties.
Aromatic Rings (AR): The phenyl ring of the nitrobenzoate.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. frontiersin.org This virtual screening approach can significantly accelerate the discovery of new lead compounds with desired biological activity.
Hypothetical Pharmacophore Features for a 1,2,5-Thiadiazole Analog
| Feature | Location |
| Hydrogen Bond Acceptor 1 | Oxygen of the morpholino group |
| Hydrogen Bond Acceptor 2 | Oxygen of the nitro group |
| Aromatic Ring 1 | Phenyl ring of the nitrobenzoate |
| Hydrophobic Region 1 | Morpholino ring |
| Hydrophobic Region 2 | Thiadiazole ring |
Note: The data in this table is hypothetical and for illustrative purposes only.
By combining the insights from QSAR and pharmacophore modeling, medicinal chemists can gain a comprehensive understanding of the structure-activity relationships within the 1,2,5-thiadiazole class of compounds. This knowledge is instrumental in the rational design and optimization of new analogs of this compound with enhanced therapeutic potential.
Conclusion and Future Research Directions
Summary of Key Findings on 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate (B1230335)
Direct experimental findings on 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate are not documented in the current scientific literature. An analysis of its structure suggests it is an ester formed from 4-morpholino-1,2,5-thiadiazol-3-ol and 4-nitrobenzoic acid. The 1,2,5-thiadiazole (B1195012) ring is a known pharmacophore present in various biologically active compounds. researchgate.net The morpholine (B109124) group is a common substituent in medicinal chemistry, often used to improve the physicochemical properties of molecules. asianpubs.orgbenthamscience.com The 4-nitrobenzoate group is a strong electron-withdrawing moiety that can influence the electronic properties and reactivity of the molecule.
Implications for Further Chemical Synthesis and Derivatization
The synthesis of this compound would likely involve the esterification of 4-morpholino-1,2,5-thiadiazol-3-ol with 4-nitrobenzoyl chloride or a similar activated derivative of 4-nitrobenzoic acid. The precursor, 4-morpholino-1,2,5-thiadiazol-3-ol, can be synthesized from 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689). chemicalbook.com
Future synthetic efforts could explore variations in all three components of the molecule:
Morpholine Moiety: Substitution on the morpholine ring could be explored to modulate solubility and pharmacokinetic properties.
1,2,5-Thiadiazole Core: While the 1,2,5-thiadiazole core is a key feature, derivatization at other positions, if synthetically feasible, could be investigated.
Benzoate (B1203000) Group: The nitro group on the benzoate ring could be replaced with other electron-withdrawing or electron-donating groups to systematically probe structure-activity relationships. The position of the substituent on the aromatic ring could also be varied.
A summary of potential synthetic precursors and related compounds is presented in Table 1.
| Compound Name | CAS Number | Molecular Formula | Role/Relationship |
| 4-Morpholino-1,2,5-thiadiazol-3-ol | 30165-97-0 | C6H9N3O2S | Potential Precursor |
| 3-Chloro-4-morpholino-1,2,5-thiadiazole | Not Available | C6H8ClN3OS | Potential Precursor |
| 4-Nitrobenzoic acid | 62-23-7 | C7H5NO4 | Potential Precursor |
| Ethyl 4-nitrobenzoate | 99-77-4 | C9H9NO4 | Related Compound |
Potential Avenues for Advanced Mechanistic Investigations and Target Validation
Given the absence of biological data, any discussion of the mechanism of action remains speculative. However, the structural components suggest potential areas of investigation. The 1,2,5-thiadiazole ring system is found in compounds with a wide range of biological activities. researchgate.net For example, derivatives of 1,2,5-thiadiazole have been investigated as ligands for human 5-HT1A receptors. nih.govresearchgate.net
Future research could involve:
Computational Modeling: In silico docking studies could be performed against various biological targets to predict potential binding affinities and guide experimental screening.
High-Throughput Screening: The compound could be included in high-throughput screening campaigns against diverse panels of enzymes and receptors to identify potential biological activities.
Mechanism of Action Studies: If any biological activity is identified, further studies would be necessary to elucidate the specific molecular mechanism.
Exploration of Broader Applications in Chemical Biology and Material Science
Beyond potential pharmacological applications, the unique electronic and structural features of this compound could be of interest in other fields:
Chemical Biology: The compound could be explored as a molecular probe, potentially after modification with a fluorescent tag or a reactive group, to study biological systems. The nitroaromatic group could also serve as a precursor for the corresponding amine, allowing for further functionalization.
Material Science: The 1,2,5-thiadiazole ring is known for its interesting electronic properties and has been incorporated into various materials. isres.org The presence of both electron-donating (morpholine) and electron-withdrawing (nitrobenzoate) groups in this compound might lead to interesting photophysical or electronic properties, making it a candidate for investigation in the context of organic electronics or nonlinear optics.
Q & A
Q. Critical Parameters :
| Parameter | Impact on Yield | Example from Evidence |
|---|---|---|
| Solvent polarity | Higher polarity (e.g., ethanol vs. THF) improves solubility of intermediates . | |
| Catalyst | Acidic conditions (e.g., glacial acetic acid) accelerate condensation . | |
| Temperature | Prolonged reflux (>6 hours) may degrade nitro groups, reducing yield . |
What spectroscopic and computational methods are recommended for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm morpholine ring protons (δ 3.5–3.7 ppm) and nitrobenzoate aromatic signals (δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 395.2) .
- Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- Computational Tools : PubChem and NIST databases for cross-referencing spectral data .
What biological activities have been reported for structurally related compounds, and how can these guide hypothesis generation?
Basic Research Question
Analogous morpholino-thiadiazole derivatives exhibit:
- Antimicrobial activity : Gram-positive bacteria inhibition via membrane disruption .
- Antiviral potential : Virstatin-like inhibition of viral replication .
- Anticancer effects : Apoptosis induction in leukemia cells through ROS modulation .
Methodological Insight :
Compare bioassay protocols (e.g., MIC assays for antimicrobial studies vs. MTT assays for cytotoxicity) to align experimental design with target pathways .
How can reaction conditions be optimized to improve synthetic yields while minimizing side products?
Advanced Research Question
Strategies :
- DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to identify optimal conditions .
- In-situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time dynamically .
- Side-product analysis : Characterize by-products (e.g., nitro group reduction products) via LC-MS and adjust nitrobenzoyl chloride stoichiometry .
Case Study : Ethanol reflux with 1.2 equiv. nitrobenzoyl chloride increased yield from 65% to 82% compared to THF .
How should researchers resolve contradictions in reported biological activity data for morpholino-thiadiazole derivatives?
Advanced Research Question
Common Contradictions :
- Divergent MIC values against S. aureus across studies .
Resolution Approaches : - Standardize assay conditions : Use CLSI guidelines for antimicrobial testing .
- Control structural variables : Compare substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) .
- Validate via orthogonal assays : Confirm ROS-mediated apoptosis with flow cytometry alongside MTT data .
How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?
Advanced Research Question
Key Functional Groups to Modify :
| Group | Role | Example Modification |
|---|---|---|
| Morpholine ring | Enhances solubility | Replace with piperazine for altered logP . |
| Nitrobenzoate | Electron-withdrawing | Substitute with cyano or trifluoromethyl groups . |
| Thiadiazole core | Bioisostere for triazole | Test 1,3,4-thiadiazole vs. 1,2,5-thiadiazole . |
Q. Methodology :
- Synthesize 10–15 analogs with systematic substitutions.
- Evaluate using standardized bioassays and computational docking (e.g., AutoDock for target binding affinity prediction) .
What strategies are effective in assessing the compound’s stability under physiological conditions?
Advanced Research Question
- pH-dependent stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal analysis : TGA/DSC to determine decomposition temperatures (e.g., >200°C indicates suitability for high-temperature applications) .
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines .
How can computational modeling be integrated to predict reactivity and optimize synthesis?
Advanced Research Question
- DFT Calculations : Predict transition states for condensation reactions to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility .
- Retrosynthetic Tools : Use ChemAxon or Synthia to propose alternative routes .
Example : MD simulations revealed ethanol’s superior solvation of intermediates vs. acetone, aligning with experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
